4'-Isopropylacetophenone

Description

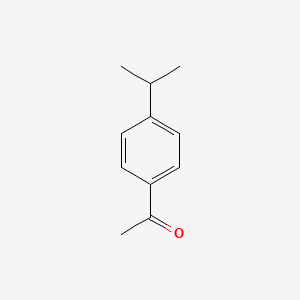

Structure

3D Structure

Properties

IUPAC Name |

1-(4-propan-2-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLCCNYKIIUWHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052330 | |

| Record name | 1-[4-(1-Methylethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a powerful spicy, woody, herbaceous odour | |

| Record name | p-Isopropylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/811/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

252.00 to 254.00 °C. @ 760.00 mm Hg | |

| Record name | 4'-Isopropylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032025 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | p-Isopropylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/811/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.967-0.975 | |

| Record name | p-Isopropylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/811/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

645-13-6 | |

| Record name | 1-[4-(1-Methylethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Isopropylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-[4-(1-methylethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-[4-(1-Methylethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(1-methylethyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/742ZKZ2A6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4'-Isopropylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032025 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4'-Isopropylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4'-isopropylacetophenone, a key intermediate in the pharmaceutical and fragrance industries. The core focus of this document is the Friedel-Crafts acylation of cumene (B47948), the most prevalent and industrially significant method for its preparation. This guide details the reaction mechanism, explores various catalytic systems, presents detailed experimental protocols, and summarizes quantitative data to offer a thorough understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as p-isopropylacetophenone, is an aromatic ketone with the chemical formula C₁₁H₁₄O. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and is also utilized in the fragrance industry for its characteristic woody and herbaceous scent. The efficient and selective synthesis of this compound is, therefore, of significant interest. The primary industrial route to this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene). This electrophilic aromatic substitution reaction offers a direct and high-yielding pathway to the desired product. This guide will delve into the intricacies of this synthesis, providing the necessary technical details for its successful implementation and optimization in a laboratory or industrial setting.

The Core Synthesis Mechanism: Friedel-Crafts Acylation

The synthesis of this compound from cumene is a classic example of a Friedel-Crafts acylation reaction. This reaction involves the introduction of an acyl group (in this case, an acetyl group) onto the aromatic ring of cumene. The reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.[1] The overall reaction can be represented as follows:

Cumene + Acetylating Agent --(Lewis Acid Catalyst)--> this compound

The acetylating agent can be either acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O).

The mechanism proceeds through several key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, such as AlCl₃, reacts with the acetylating agent to form a highly electrophilic acylium ion. This is the rate-determining step of the reaction.[2][3]

With acetyl chloride: CH₃COCl + AlCl₃ → [CH₃CO]⁺[AlCl₄]⁻

With acetic anhydride: (CH₃CO)₂O + AlCl₃ → [CH₃CO]⁺[AlCl₃(OOCCH₃)]⁻

-

Electrophilic Attack: The acylium ion then acts as an electrophile and attacks the electron-rich benzene (B151609) ring of cumene. The isopropyl group on the cumene ring is an ortho-, para-directing activator. Due to steric hindrance from the bulky isopropyl group, the para-substituted product, this compound, is the major product.

-

Formation of the Sigma Complex (Arenium Ion): The attack of the acylium ion leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Regeneration of the Aromatic Ring: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acetyl group, restoring the aromaticity of the ring and yielding the final product, this compound. The Lewis acid catalyst is also regenerated in this step, although in practice, it often forms a complex with the ketone product, necessitating the use of stoichiometric amounts.[4]

Mandatory Visualization: Reaction Mechanism

Caption: Friedel-Crafts acylation mechanism for this compound synthesis.

Data Presentation: Comparative Analysis of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the synthesis. While aluminum chloride is the traditional catalyst, research into more environmentally friendly and reusable catalysts, such as zeolites, is ongoing.

| Catalyst | Acylating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| AlCl₃ | Acetyl Chloride | 0 to rt | 0.5 | High (not specified) | [5] |

| FeCl₃ | Acetyl Chloride | 60 | 4-72 | 65-94 | [6] |

| Zeolite Beta | Acetic Anhydride | 225 | Not specified | 72 | [7] |

| Ga-modified Zeolite Beta | Acetic Anhydride | 225 | Not specified | 36 (continuous) | [7] |

| C25 Zeolite | Acetic Anhydride | 80 | 5 | 96.3 | [8] |

| Modified C25 Zeolite | Acetic Anhydride | 80 | 2 | 99.0 | [8] |

Note: "rt" denotes room temperature. Yields can vary based on the specific substrate and reaction scale.

Experimental Protocols

The following is a detailed methodology for the laboratory-scale synthesis of this compound via Friedel-Crafts acylation, adapted from established procedures.[5]

Materials and Equipment

-

Reactants: Cumene, Acetyl Chloride, Anhydrous Aluminum Chloride

-

Solvent: Dichloromethane (B109758) (CH₂Cl₂)

-

Reagents for Workup: Ice, Concentrated Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Magnesium Sulfate (MgSO₄)

-

Equipment: Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Reaction Procedure

-

Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of dichloromethane. Cool the stirred suspension to 0 °C in an ice-water bath.

-

Addition of Acetyl Chloride: Dissolve acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of dichloromethane and add this solution to the addition funnel. Add the acetyl chloride solution dropwise to the cooled AlCl₃ suspension over 10 minutes.

-

Addition of Cumene: Dissolve cumene (0.050 mol, 1.0 equiv) in 10 mL of dichloromethane and add this solution to the addition funnel. Add the cumene solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.

Workup and Purification

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with 20 mL of dichloromethane.

-

Washing: Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

-

Solvent Removal: Remove the dichloromethane using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Regioselectivity and Side Reactions

The Friedel-Crafts acylation of cumene is highly regioselective. The isopropyl group is an ortho-, para-director. However, due to the steric bulk of the isopropyl group, the acylation occurs predominantly at the para position, leading to this compound as the major product. The formation of the ortho-isomer is minimal.

Potential side reactions in Friedel-Crafts acylation are generally less problematic than in Friedel-Crafts alkylation.[1] Polyacylation is rare because the acetyl group is deactivating, making the product less reactive than the starting material. However, if the reaction temperature is not controlled, side reactions such as the cleavage of the isopropyl group or polymerization can occur.

Conclusion

The Friedel-Crafts acylation of cumene remains the most effective and widely used method for the synthesis of this compound. The use of aluminum chloride as a catalyst provides high yields, although its stoichiometric requirement and the generation of acidic waste are drawbacks. Emerging research on solid acid catalysts like zeolites shows promise for developing more environmentally benign and sustainable processes. The detailed mechanism and experimental protocol provided in this guide offer a solid foundation for researchers and professionals to successfully synthesize and further investigate this important chemical intermediate.

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. ijcps.org [ijcps.org]

- 3. researchgate.net [researchgate.net]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Friedel-Crafts Acylation of Cumene and its Theoretical Yield

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones. These ketones are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of cumene (B47948) (isopropylbenzene) to synthesize 4'-isopropylacetophenone. It delves into the underlying reaction mechanism, offers detailed experimental protocols, presents quantitative data for theoretical and actual yield calculations, and discusses the critical factors influencing the reaction's outcome.

Introduction

The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, is a classic example of electrophilic aromatic substitution.[1] In this reaction, an acyl group is introduced onto an aromatic ring, typically using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.[2] A significant advantage of this method over Friedel-Crafts alkylation is that the product, an aromatic ketone, is less reactive than the starting material, which prevents polysubstitution.[3] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, leading to a more predictable product.

The acylation of cumene is of particular interest as it leads to the formation of this compound, a valuable intermediate in various synthetic pathways.[4][5] Understanding the nuances of this reaction, from theoretical yield calculations to practical experimental execution, is crucial for optimizing its application in research and development.

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts acylation of cumene proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are the formation of an acylium ion electrophile, the nucleophilic attack by the aromatic ring, and the subsequent deprotonation to restore aromaticity.

The reaction pathway can be visualized as follows:

The isopropyl group of cumene is an ortho-, para-directing activator. Due to steric hindrance from the bulky isopropyl group, the acylation occurs predominantly at the para position, yielding this compound.

Experimental Protocols

Below are detailed methodologies for the Friedel-Crafts acylation of cumene. It is imperative to conduct this reaction under anhydrous conditions as the aluminum chloride catalyst is highly moisture-sensitive.[6]

Materials and Equipment

-

Reactants: Cumene (isopropylbenzene), Acetyl chloride

-

Catalyst: Anhydrous Aluminum Chloride (AlCl₃)

-

Solvent: Dichloromethane (B109758) (CH₂Cl₂)

-

Workup Reagents: Ice, concentrated Hydrochloric Acid (HCl), saturated Sodium Bicarbonate (NaHCO₃) solution, anhydrous Magnesium Sulfate (MgSO₄)

-

Equipment: Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

General Experimental Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (1.1 equivalents) and dichloromethane.[6] Cool the suspension to 0 °C in an ice bath.[7]

-

Addition of Acetyl Chloride: Dissolve acetyl chloride (1.1 equivalents) in dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 10-15 minutes, maintaining the temperature at 0 °C.[6]

-

Addition of Cumene: Dissolve cumene (1.0 equivalent) in dichloromethane and add it to the addition funnel. Add the cumene solution dropwise to the reaction mixture over approximately 15 minutes.[6]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.[6]

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[6] Transfer the mixture to a separatory funnel.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, this compound.[6]

Data Presentation and Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% conversion and no loss of product during workup. The calculation is based on the stoichiometry of the balanced chemical equation and the identification of the limiting reactant.

Balanced Chemical Equation:

C₉H₁₂ (Cumene) + CH₃COCl (Acetyl Chloride) --(AlCl₃)--> C₁₁H₁₄O (this compound) + HCl

Reactant and Product Data

| Compound | Formula | Molar Mass ( g/mol ) |

| Cumene | C₉H₁₂ | 120.19 |

| Acetyl Chloride | CH₃COCl | 78.49 |

| Aluminum Chloride | AlCl₃ | 133.34 |

| This compound | C₁₁H₁₄O | 162.23[4] |

Example Calculation of Theoretical Yield

Based on a literature example, the following quantities were used:[7]

| Reagent | Mass / Volume | Moles | Equivalents |

| Cumene | 10.0 g | 0.0832 | 1.00 |

| Acetyl Chloride | 7.00 mL (d=1.104 g/mL) = 7.728 g | 0.0985 | 1.18 |

| Aluminum Chloride | 1.0 g | 0.0075 | 0.09 |

1. Identify the Limiting Reactant:

-

Moles of Cumene = 10.0 g / 120.19 g/mol = 0.0832 mol

-

Moles of Acetyl Chloride = 7.728 g / 78.49 g/mol = 0.0985 mol

The stoichiometry between cumene and acetyl chloride is 1:1. Since there are fewer moles of cumene, it is the limiting reactant.

2. Calculate the Theoretical Yield:

-

Theoretical moles of this compound = Moles of Cumene = 0.0832 mol

-

Theoretical Yield (mass) = 0.0832 mol * 162.23 g/mol = 13.50 g

3. Calculate the Percent Yield: The actual yield obtained in the experiment was 9.0 g.[7]

-

Percent Yield = (Actual Yield / Theoretical Yield) * 100

-

Percent Yield = (9.0 g / 13.50 g) * 100 = 66.7%

Factors Influencing Yield

Several factors can impact the actual yield of the Friedel-Crafts acylation of cumene:

-

Purity of Reagents: The use of high-purity starting materials is crucial for minimizing side reactions and achieving higher yields.[5]

-

Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is highly sensitive to moisture. Any water present will deactivate the catalyst, reducing the reaction efficiency.

-

Reaction Temperature: While the initial addition is typically carried out at low temperatures to control the exothermic reaction, subsequent warming to room temperature is necessary to drive the reaction to completion.

-

Stoichiometry of Catalyst: A stoichiometric amount of AlCl₃ is often required because it forms a complex with the ketone product.[1] Insufficient catalyst can lead to incomplete conversion.

-

Workup Procedure: Inefficient extraction or loss of product during purification steps will lower the actual yield.

Logical Relationships and Workflow

The overall workflow from reaction setup to product analysis follows a logical progression.

Conclusion

The Friedel-Crafts acylation of cumene is a robust and reliable method for the synthesis of this compound. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol under anhydrous conditions, and precise control of reaction parameters are essential for maximizing the theoretical yield. This guide provides the foundational knowledge and practical details necessary for researchers and drug development professionals to successfully implement and optimize this important synthetic transformation.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. lookchem.com [lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. Solved A student performed the following Friedel-Crafts | Chegg.com [chegg.com]

Spectroscopic Analysis of 4'-Isopropylacetophenone: A Technical Guide

Introduction

4'-Isopropylacetophenone, also known as cumyl methyl ketone, is an aromatic ketone with the chemical formula C₁₁H₁₄O. It is a valuable intermediate in the synthesis of pharmaceuticals and fragrances. A thorough understanding of its chemical structure and purity is paramount for its application in research, drug development, and quality control. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this compound. This guide provides a detailed overview of the spectroscopic data of this compound and the experimental protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.91 | Doublet | 2H | 8.5 | Aromatic Protons (ortho to C=O) |

| 7.32 | Doublet | 2H | 8.5 | Aromatic Protons (meta to C=O) |

| 2.98 | Septet | 1H | 7.0 | Isopropyl CH |

| 2.59 | Singlet | 3H | - | Acetyl CH₃ |

| 1.28 | Doublet | 6H | 7.0 | Isopropyl CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 198.0 | Carbonyl Carbon (C=O) |

| 154.5 | Aromatic Carbon (para to C=O, attached to isopropyl) |

| 135.0 | Aromatic Carbon (ipso to C=O) |

| 128.5 | Aromatic Carbons (ortho to C=O) |

| 126.5 | Aromatic Carbons (meta to C=O) |

| 34.2 | Isopropyl CH |

| 26.5 | Acetyl CH₃ |

| 23.8 | Isopropyl CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2965 | Strong | Aliphatic C-H Stretch (asymmetric) |

| ~2870 | Medium | Aliphatic C-H Stretch (symmetric) |

| ~1685 | Strong | C=O Stretch (Aryl Ketone) |

| ~1605 | Medium | Aromatic C=C Stretch |

| ~1410 | Medium | CH₃ Bending |

| ~830 | Strong | p-Disubstituted Benzene C-H Bend (out-of-plane) |

Sample preparation: Gas Phase[1]

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 162 | 19.1 | [M]⁺ (Molecular Ion) |

| 147 | 100.0 | [M-CH₃]⁺ (Base Peak) |

| 91 | 12.0 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | 14.6 | [CH₃CO]⁺ |

Ionization Method: Electron Ionization (EI)[2]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard

-

NMR tubes (5 mm diameter)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 500 MHz)

Procedure:

-

Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the CDCl₃ solvent. The magnetic field homogeneity is then optimized by "shimming" to achieve the best possible resolution.

-

¹H NMR Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), pulse width, and acquisition time.

-

Initiate the acquisition to obtain the Free Induction Decay (FID) signal.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the acquisition parameters. A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. A proton-decoupled sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquire the ¹³C FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID signals of both ¹H and ¹³C experiments to obtain the respective spectra.

-

Phase the spectra to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

This compound sample

-

Fourier Transform Infrared (FTIR) spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or gas cell).

-

Software for data acquisition and analysis.

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Initiate the scan. The IR beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific wavelengths corresponding to the vibrational frequencies of the functional groups.

-

Data Processing: The resulting interferogram is converted to an IR spectrum via a Fourier transform. The background spectrum is automatically subtracted.

-

Data Analysis: Analyze the spectrum to identify characteristic absorption bands (in cm⁻¹) corresponding to the functional groups in the molecule, such as the carbonyl (C=O) stretch, C-H stretches, and aromatic ring vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Mass spectrometer with an Electron Ionization (EI) source

-

Gas chromatograph (GC) for sample introduction (GC-MS)

-

Helium gas (carrier gas)

-

Data acquisition and analysis software

Procedure (using GC-MS with EI):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC-MS Setup:

-

Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate, to ensure proper separation and elution of the compound.

-

Set the MS parameters, including the ionization energy (typically 70 eV for EI), mass range to be scanned, and detector voltage.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

-

Separation and Ionization: The sample is vaporized and carried by the helium gas through the GC column, where it is separated from any impurities. As the this compound elutes from the column, it enters the ion source of the mass spectrometer. In the EI source, high-energy electrons bombard the molecules, causing them to ionize and fragment.

-

Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

-

Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information. The fragment with the highest abundance is known as the base peak.

References

Physical properties of 4'-Isopropylacetophenone (boiling point, solubility)

An In-depth Technical Guide to the Physical Properties of 4'-Isopropylacetophenone

This technical guide provides a comprehensive overview of the key physical properties of this compound, with a focus on its boiling point and solubility. The information is intended for researchers, scientists, and professionals in the field of drug development and other relevant scientific disciplines.

Introduction

This compound (CAS No. 645-13-6) is an aromatic ketone. It is a colorless to pale yellow liquid at room temperature and is characterized by a distinct aromatic odor. Understanding its physical properties, such as boiling point and solubility, is crucial for its application in various chemical processes, including synthesis and formulation development.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. Data has been compiled from various sources to provide a comprehensive overview.

| Property | Value | Conditions |

| Boiling Point | 252.0 - 254.0 °C | @ 760 mmHg[1][2] |

| 248.0 °C | Not specified | |

| 119 - 120 °C | @ 10 mmHg (13.3 hPa)[3][4] | |

| Water Solubility | Insoluble | General observation[1] |

| 190.6 mg/L (estimated) | @ 25 °C[2] | |

| Solubility in Organic Solvents | Soluble | In alcohol and oils[1] |

| Moderately Soluble | In ethanol, methanol, and acetone[5] | |

| Slightly Soluble | In Chloroform[3][4] | |

| Sparingly Soluble | In Methanol[3][4] |

Experimental Protocols

Boiling Point Determination (Thiele Tube Method)

This method is a common and reliable technique for determining the boiling point of a small quantity of a liquid sample.

Materials:

-

This compound sample

-

Thiele tube

-

Mineral oil or other suitable heating bath fluid

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Bunsen burner or other heat source

-

Safety goggles and lab coat

Procedure:

-

A small amount of the this compound sample (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

The test tube is securely attached to the thermometer. The bottom of the test tube should be level with the thermometer bulb.

-

The Thiele tube is filled with mineral oil to a level just above the side arm.

-

The thermometer and test tube assembly is immersed in the Thiele tube, ensuring that the sample is below the oil level.

-

The side arm of the Thiele tube is gently heated. This design allows for the circulation of the oil, ensuring uniform heating.

-

As the temperature rises, a slow stream of bubbles will begin to emerge from the open end of the capillary tube.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops, and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

-

The atmospheric pressure should be recorded at the time of the experiment, as boiling point is pressure-dependent.

Solubility Determination

A qualitative and semi-quantitative assessment of solubility in water and organic solvents can be performed as follows.

Materials:

-

This compound sample

-

A series of solvents: distilled water, ethanol, methanol, acetone, chloroform.

-

Small test tubes with stoppers

-

Graduated pipettes or micropipettes

-

Vortex mixer or shaker

-

Analytical balance

Procedure for Qualitative Assessment:

-

Into separate, labeled test tubes, add 1 mL of each solvent.

-

To each test tube, add a small, measured amount of this compound (e.g., 10 mg or 10 µL).

-

Stopper the test tubes and shake them vigorously for 1-2 minutes. A vortex mixer can be used for more consistent mixing.

-

Allow the mixtures to stand and observe for any undissolved material.

-

If the substance dissolves completely, it is considered soluble. If it does not dissolve, it is insoluble. If some dissolves but not all, it is partially soluble.

Procedure for Semi-Quantitative Assessment (for water solubility):

-

Prepare a series of test tubes each containing a fixed volume of distilled water (e.g., 1 mL).

-

Accurately weigh and add increasing amounts of this compound to each test tube (e.g., 1 mg, 5 mg, 10 mg, 20 mg, etc.).

-

Stopper and agitate each tube at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to settle.

-

Visually inspect each tube for the presence of undissolved material. The lowest concentration at which undissolved material is observed provides an estimate of the solubility limit. For a more precise quantitative measurement, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using an analytical technique such as UV-Vis spectroscopy or gas chromatography.

Visualizations

The following diagrams illustrate the experimental workflows for determining the physical properties of this compound.

References

- 1. 4-Isopropylacetophenone | C11H14O | CID 12578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0032025) [hmdb.ca]

- 3. lookchem.com [lookchem.com]

- 4. This compound CAS#: 645-13-6 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4'-Isopropylacetophenone

This technical guide provides a comprehensive overview of this compound, a key aromatic ketone intermediate. It covers its chemical identity, physicochemical properties, synthesis, analytical data, and applications, with a focus on its relevance to research and development.

Chemical Identification

This compound, also known as p-isopropylacetophenone, is an organic compound classified as an alkyl-phenyl ketone.[1] Its structure features an acetophenone (B1666503) core substituted with an isopropyl group at the para position. The Chemical Abstracts Service (CAS) has assigned the number 645-13-6 to this compound.[2][3][4]

| Identifier | Value |

| CAS Number | 645-13-6[2][3][4][5] |

| IUPAC Name | 1-[4-(propan-2-yl)phenyl]ethan-1-one[2] |

| Synonyms | p-Isopropylacetophenone, 1-(4-Isopropylphenyl)ethanone, Cuminone[4][6][7] |

| Molecular Formula | C₁₁H₁₄O[3] |

| InChI Key | PDLCCNYKIIUWHA-UHFFFAOYSA-N[2] |

| SMILES | CC(C)c1ccc(cc1)C(C)=O |

Physicochemical Properties

This compound is a colorless to pale yellow liquid or solid with a characteristic spicy, woody, and herbaceous odor.[8][9][10] It is soluble in organic solvents and oils but insoluble in water.[9]

| Property | Value |

| Molecular Weight | 162.23 g/mol [3][5] |

| Appearance | Colorless to pale yellow liquid or solid[8][10] |

| Density | ~0.970 g/cm³ at 20°C |

| Boiling Point | 252-254 °C at 760 mmHg[1][9]; 119-120 °C at 10-13.3 hPa |

| Melting Point | 254 °C[8] |

| Flash Point | >110 °C |

| Water Solubility | ~191 mg/L at 25 °C[8] |

| logP | ~3.0[8][9] |

Synthesis and Manufacturing

The primary industrial method for synthesizing this compound is through the Friedel-Crafts acylation of isopropylbenzene (cumene).[8][11] This reaction involves treating cumene (B47948) with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), under anhydrous conditions.[6][8][11]

Experimental Protocol: Friedel-Crafts Acylation

The following is a generalized laboratory-scale protocol for the synthesis of this compound.

-

Apparatus Setup : A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a bubbler) to maintain anhydrous conditions.

-

Reagent Charging : The flask is charged with anhydrous aluminum chloride (AlCl₃) and a solvent, such as dichloromethane (B109758) or carbon disulfide. The mixture is cooled in an ice bath.

-

Addition of Reactants : Isopropylbenzene (cumene) is added to the cooled suspension. Acetyl chloride is then added dropwise from the dropping funnel with continuous stirring, maintaining a low temperature to control the exothermic reaction.

-

Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography or Gas Chromatography).

-

Work-up : The reaction mixture is carefully poured onto crushed ice and acidified with hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification : The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield pure this compound.[8]

Caption: Friedel-Crafts synthesis of this compound.

Spectroscopic and Analytical Data

Characterization of this compound is typically performed using standard spectroscopic methods.

| Analysis Type | Description |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the isopropyl protons (a doublet and a septet), the aromatic protons (two doublets), and the methyl protons of the acetyl group (a singlet). |

| ¹³C NMR | The carbon NMR spectrum provides signals for all 11 carbon atoms, including the carbonyl carbon, the aromatic carbons, and the carbons of the isopropyl and acetyl groups.[9][12] |

| IR Spectroscopy | The infrared spectrum is dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1680 cm⁻¹.[9] |

| Mass Spectrometry | In the mass spectrum (GC-MS), the molecular ion peak (M⁺) is observed at m/z = 162. A prominent base peak is often seen at m/z = 147, corresponding to the loss of a methyl group ([M-15]⁺).[9][13][14] |

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis for academic and industrial research.[4][15]

-

Pharmaceutical Intermediate : It serves as a precursor in the synthesis of more complex molecules, including potential anti-inflammatory and analgesic drugs.[11] Its structure is a key component for developing various active pharmaceutical ingredients.

-

Fine Chemical Synthesis : It is used to produce indenes through one-step synthesis using heterogeneous catalysts.[6][] Indene derivatives are important in materials science and pharmaceutical chemistry.

-

Photoinitiator : In polymer chemistry, it can function as a photoinitiator, initiating polymerization reactions upon exposure to UV light, which is crucial for producing certain plastics and coatings.[17]

-

Fragrance and Flavoring : Due to its pleasant aroma, it is also used as a fragrance and flavoring agent in various consumer products.[6][8][]

Caption: Applications of this compound as a precursor.

Biological Activity and Signaling Pathways

While literature specifically detailing the biological activities and signaling pathways of this compound is limited, the broader class of acetophenones is known for a range of pharmacological effects.[1][2] Natural acetophenone derivatives have been reported to possess anticancer, analgesic, antioxidant, and antimicrobial properties.[18] For example, paeonol, a bioactive acetophenone, has been shown to induce apoptosis and inhibit cell proliferation by modulating multiple signaling pathways in cancer models.[18]

Although this compound itself is not extensively studied for its biological role, its structure makes it a candidate for derivatization in drug discovery programs aiming to explore these activities. It has been associated with cell signaling processes in metabolic databases, though specific pathways are not elucidated.[19]

Caption: Potential biological modulation by acetophenone-based compounds.

Safety and Handling

Exposure to this compound may cause mild to moderate irritation to the skin, eyes, and respiratory system.[8] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area, are recommended.[17] According to aggregated GHS data, the compound is largely reported as not meeting hazard criteria.[9]

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0032025) [hmdb.ca]

- 2. Showing Compound this compound (FDB008723) - FooDB [foodb.ca]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 4 -Isopropylacetophenone for synthesis 645-13-6 [sigmaaldrich.com]

- 6. This compound | 645-13-6 [chemicalbook.com]

- 7. 4-Isopropyl Acetophenone - Sanika Chemicals [sanikachem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 4-Isopropylacetophenone | C11H14O | CID 12578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. guidechem.com [guidechem.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound(645-13-6) MS spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. nbinno.com [nbinno.com]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Human Metabolome Database: Showing metabocard for this compound (HMDB0032025) [hmdb.ca]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Acetophenones

For Immediate Release

A comprehensive review of the historical milestones, synthetic evolution, and therapeutic applications of substituted acetophenones, offering a critical resource for researchers, scientists, and drug development professionals.

Substituted acetophenones, a class of aromatic ketones, represent a cornerstone in organic synthesis and medicinal chemistry. Their deceptively simple structure, featuring a phenyl ring attached to an acetyl group, belies a remarkable versatility that has been exploited for over a century to create a vast array of fragrances, industrial intermediates, and potent therapeutic agents. This technical guide delves into the rich history of their discovery, charts the evolution of their synthesis, and explores their impact on modern drug development, providing detailed experimental protocols and insights into their mechanisms of action.

A Historical Perspective: From "Hypnone" to Modern Therapeutics

The story of acetophenones begins not with a targeted synthesis, but with its isolation from coal tar. The first documented synthesis of the parent compound, acetophenone (B1666503), was achieved in 1857 by the French chemist Charles Friedel, predating his most famous work.[1] He prepared the compound by distilling a mixture of calcium benzoate (B1203000) and calcium acetate.[1] However, it was the seminal discovery of the Friedel-Crafts reaction in 1877 by Friedel and his American collaborator, James Mason Crafts, that revolutionized aromatic chemistry and provided a general and efficient method for the synthesis of acetophenone and its derivatives.[2][3] This electrophilic aromatic substitution reaction, involving the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, remains a fundamental tool in organic synthesis today.[2][3]

The first industrial synthesis of acetophenone via the Friedel-Crafts reaction was realized in 1925.[1] Early applications of acetophenone were varied, with one of the more curious being its use as a hypnotic and anticonvulsant under the brand name "Hypnone" in the late 19th and early 20th centuries.[1][4]

The true potential of substituted acetophenones began to be unlocked with the investigation of naturally occurring derivatives. Two prominent examples are apocynin (4-hydroxy-3-methoxyacetophenone) and paeonol (B1678282) (2-hydroxy-4-methoxyacetophenone). Apocynin was first described in 1883 and later isolated in 1908 from the root of Canadian hemp (Apocynum cannabinum), a plant already in use for treating edema and heart conditions.[5][6] Paeonol, a key active component of the medicinal plant Paeonia suffruticosa (Moutan Cortex), has a long history of use in traditional Chinese medicine for its anti-inflammatory and other therapeutic properties.[7][8] The study of these and other natural acetophenones provided the impetus for the synthesis and biological evaluation of a vast library of analogues, driving their entry into modern drug discovery.

The Art of Synthesis: Key Methodologies

The synthesis of substituted acetophenones has evolved significantly since Friedel's initial preparation. While the Friedel-Crafts acylation remains a cornerstone, other methods have been developed to introduce the acetyl group onto a substituted benzene (B151609) ring or to further modify the acetophenone scaffold.

Friedel-Crafts Acylation

This reaction is the most common method for the direct synthesis of substituted acetophenones. It involves the reaction of a substituted benzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][9] The reaction proceeds via the formation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction.

Fries Rearrangement

The Fries rearrangement is a valuable method for the synthesis of hydroxyacetophenones. It involves the rearrangement of a phenolic ester in the presence of a Lewis acid catalyst. The reaction typically yields a mixture of ortho and para isomers, which can often be separated by distillation or chromatography.

Claisen-Schmidt Condensation

While not a direct synthesis of substituted acetophenones, the Claisen-Schmidt condensation is a crucial subsequent reaction for creating more complex molecules, such as chalcones, which are precursors to flavonoids and other biologically active compounds.[10][11] This base-catalyzed reaction involves the condensation of a substituted acetophenone with an aromatic aldehyde.[10][11]

Quantitative Data on Synthesis and Biological Activity

The following tables summarize key quantitative data related to the synthesis and biological activity of various substituted acetophenones.

Table 1: Comparison of Catalysts and Conditions for Friedel-Crafts Acylation to Synthesize 4'-Chloroacetophenone [12]

| Catalyst | Acylating Agent | Solvent | Conditions | Time | Yield (%) | Notes |

| AlCl₃ | Acetyl Chloride | 1,2-dichloroethane | Reflux | Not specified | Almost quantitative | Traditional, highly efficient but requires stoichiometric amounts and generates significant waste. |

| ZnO | Acetyl Chloride | Solvent-free | Room Temperature | Not specified | High | Demonstrates good yields in acylation of substituted benzenes. |

| Cu(OTf)₂ | Benzoyl Chloride | [bmim][BF₄] (ionic liquid) | 80 °C | 1 hour | Quantitative (for anisole) | High efficiency in ionic liquids, which can act as both solvent and catalyst. |

Table 2: Yields of Chalcones from Claisen-Schmidt Condensation of Substituted Acetophenones and Benzaldehydes [13]

| Acetophenone Derivative | Benzaldehyde (B42025) Derivative | Catalyst | Conditions | Yield (%) |

| Acetophenone | Benzaldehyde | [TEBSA][HSO₄] | 120 °C, 4 h | 94 |

| 4-Methylacetophenone | Benzaldehyde | [TEBSA][HSO₄] | 120 °C, 4 h | 96 |

| 4-Methoxyacetophenone | Benzaldehyde | [TEBSA][HSO₄] | 120 °C, 4 h | 95 |

| 4-Chloroacetophenone | Benzaldehyde | [TEBSA][HSO₄] | 120 °C, 4 h | 92 |

| Acetophenone | 4-Chlorobenzaldehyde | [TEBSA][HSO₄] | 120 °C, 4 h | 91 |

| Acetophenone | 4-Methylbenzaldehyde | [TEBSA][HSO₄] | 120 °C, 4 h | 93 |

| Acetophenone | 4-Methoxybenzaldehyde | [TEBSA][HSO₄] | 120 °C, 4 h | 90 |

Table 3: Biological Activities of Selected Substituted Acetophenone Derivatives

| Compound/Derivative Class | Biological Target/Activity | IC₅₀ Value | Reference |

| Benzonate derivatives of acetophenone | α-glucosidase inhibition | 1.68 - 7.88 µM | [14] |

| Bis-Schiff base derivatives of 4-hydroxyacetophenone | Acetylcholinesterase inhibition | 15.86 ± 0.38 µM (for compound 2j) | [15] |

| Bis-Schiff base derivatives of 4-hydroxyacetophenone | Butyrylcholinesterase inhibition | 29.23 ± 0.04 µM (for compound 2j) | [15] |

| Paeonol derivative (B12) | Anti-inflammatory (LPS-induced NO production) | 2.14 µM | [4] |

| Prenylated acetophenone (85) | Cytotoxicity against MCF-7 cancer cells | 25.6 µM | [16] |

| Melibarbinon B (54) | Cytotoxicity against A2780 cancer cells | 30 µM | [16] |

| Patulinone F (56) | α-glucosidase inhibition | 6.02 µM | [16] |

Experimental Protocols

Protocol 1: Synthesis of Acetophenone via Friedel-Crafts Acylation[2]

Materials:

-

Anhydrous benzene (40 mL, 0.45 mol)

-

Anhydrous aluminum trichloride (B1173362) (20.0 g, 0.15 mol)

-

Acetic anhydride (6.0 mL, 0.06 mol)

-

Concentrated hydrochloric acid

-

5% Sodium hydroxide (B78521) aqueous solution

-

Anhydrous magnesium sulfate

-

Crushed ice

Procedure:

-

In a 250 mL three-neck flask equipped with a reflux condenser, a constant pressure dropping funnel, and a calcium chloride drying tube, add anhydrous benzene and anhydrous aluminum trichloride.

-

Slowly add acetic anhydride to the stirred mixture. Control the rate of addition to prevent the reaction from becoming too vigorous.

-

After the initial reaction subsides, heat the mixture to reflux in a water bath for approximately 30 minutes, or until the evolution of hydrogen chloride gas ceases.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 50 mL of concentrated hydrochloric acid and 50 g of crushed ice with constant stirring in a fume hood.

-

Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with 5% sodium hydroxide solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the dried solution and remove the benzene by distillation.

-

Distill the residue under reduced pressure to obtain pure acetophenone.

Protocol 2: Synthesis of Chalcones via Claisen-Schmidt Condensation[10]

Materials:

-

Substituted acetophenone (1.0 eq)

-

Substituted benzaldehyde (1.0 eq)

-

10-40% aqueous sodium hydroxide (NaOH) solution

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve equimolar amounts of the substituted acetophenone and substituted benzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add the NaOH solution dropwise to the stirred mixture.

-

Allow the reaction to stir at room temperature for a specified time (e.g., 24 hours), monitoring the progress by thin-layer chromatography.

-

After the reaction is complete, pour the mixture into a beaker of cold water and acidify with dilute HCl to precipitate the crude chalcone.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Signaling Pathways and Mechanisms of Action

Substituted acetophenones exert their biological effects by modulating a variety of cellular signaling pathways. The mechanisms of action for apocynin and paeonol have been particularly well-studied.

Apocynin: An Inhibitor of NADPH Oxidase

Apocynin is widely recognized as an inhibitor of NADPH oxidase (NOX), a key enzyme responsible for the production of reactive oxygen species (ROS) in phagocytic and vascular cells.[1][2][17] Elevated ROS levels are implicated in a range of inflammatory and cardiovascular diseases. Apocynin acts as a prodrug and requires activation by peroxidases, such as myeloperoxidase (MPO), to form its active dimeric form, diapocynin.[2][17] Diapocynin then inhibits the assembly of the multi-subunit NADPH oxidase complex by preventing the translocation of cytosolic subunits (p47phox and p67phox) to the cell membrane, thereby blocking superoxide (B77818) production.[1][2][17]

Caption: Mechanism of NADPH oxidase inhibition by apocynin.

Paeonol: A Multi-Target Modulator

Paeonol exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, by interacting with multiple signaling pathways.[7][8][18][19] It has been shown to suppress the production of inflammatory factors by modulating pathways such as MAPK, TLR, and ERK.[18] Paeonol can also inhibit the NF-κB signaling pathway, a central regulator of inflammation, by preventing the degradation of its inhibitory subunit, IκB.[8][20] Furthermore, paeonol has been demonstrated to induce autophagy and inhibit cell proliferation through the activation of the AMPK/mTOR signaling pathway.[18][19][20] Its anticancer effects are also mediated through the PI3K/Akt pathway.[7][19]

Caption: Multi-target signaling modulation by paeonol.

Conclusion

The journey of substituted acetophenones, from their early discovery and synthesis to their current role as vital scaffolds in drug development, highlights a remarkable trajectory of scientific advancement. The foundational Friedel-Crafts reaction provided the initial gateway to this class of compounds, while the study of natural products like apocynin and paeonol has unveiled their profound biological activities and complex mechanisms of action. For researchers and drug development professionals, the substituted acetophenone core continues to be a fertile ground for innovation, offering a tunable platform for the design of next-generation therapeutics targeting a wide range of diseases. The detailed synthetic protocols and mechanistic insights provided in this guide serve as a valuable resource to propel further exploration and application of this versatile chemical entity.

References

- 1. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apocynin - Wikipedia [en.wikipedia.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Frontiers | Pharmacological effects and mechanisms of paeonol on antitumor and prevention of side effects of cancer therapy [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone: insights from an in vitro, molecular docking and dynamics simulation approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Paeonol for the Treatment of Atherosclerotic Cardiovascular Disease: A Pharmacological and Mechanistic Overview [frontiersin.org]

- 19. Pharmacological effects and mechanisms of paeonol on antitumor and prevention of side effects of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A review on therapeutical potential of paeonol in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 4'-Isopropylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations used to characterize 4'-Isopropylacetophenone, a versatile aromatic ketone with applications in fragrance, flavor, and as an intermediate in pharmaceutical synthesis. By leveraging computational chemistry, researchers can gain deep insights into the molecule's structural, vibrational, and electronic properties, which are crucial for understanding its reactivity, and potential biological activity, and for the rational design of new derivatives.

Theoretical Foundation and Computational Methodology

Quantum chemical calculations for molecules like this compound are predominantly performed using Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for systems of this size. The selection of the functional and basis set is critical for obtaining reliable results.

Geometry Optimization

The first step in the computational analysis is to determine the most stable three-dimensional structure of this compound. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Typical Protocol:

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides accurate geometries for organic molecules.

-

Basis Set: 6-311++G(d,p) is a common choice, providing a good description of electron distribution, including polarization and diffuse functions, which are important for capturing non-covalent interactions and electronic properties.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

The following diagram illustrates the general workflow for a computational chemistry study of this nature.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency calculation is performed. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Typical Protocol:

-

Method: The same level of theory (e.g., B3LYP/6-311++G(d,p)) used for geometry optimization should be employed for consistency.

-

Analysis: The calculated vibrational frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and other systematic errors in the theoretical model.

Electronic Property Calculations

The electronic properties of this compound provide insights into its reactivity and charge distribution. Key properties include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Typical Protocol:

-

Method: Single-point energy calculations are performed on the optimized geometry using the same or a higher level of theory.

-

Properties Calculated:

-

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

The logical relationship between these core calculated properties is depicted below.

Data Presentation

The quantitative data obtained from these calculations are typically summarized in tables for clear comparison and analysis. The following tables present the expected types of data for this compound based on typical results for similar aromatic ketones.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C=O | ~1.22 | |

| C-C (acetyl) | ~1.51 | |

| C-C (ring-acetyl) | ~1.49 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| C-C (isopropyl) | ~1.54 | |

| C-H (aromatic) | ~1.08 | |

| C-H (aliphatic) | ~1.09 - 1.10 | |

| Bond Angles (°) ** | ||

| C-C-O (acetyl) | ~121 | |

| C(ring)-C(acetyl)-C | ~119 | |

| C-C-C (in ring) | ~119 - 121 | |

| Dihedral Angles (°) ** | ||

| C(ring)-C(ring)-C(acetyl)-O | ~0 or ~180 (indicating planarity) |

Table 2: Calculated Vibrational Frequencies and Assignments

| Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental IR (cm⁻¹) | Assignment |

| ν1 | ~3050 - 3100 | ~3070 | Aromatic C-H stretch |

| ν2 | ~2960 - 2980 | ~2965 | Asymmetric C-H stretch (isopropyl) |

| ν3 | ~2870 - 2890 | ~2870 | Symmetric C-H stretch (isopropyl) |

| ν4 | ~1680 - 1700 | ~1685 | C=O stretch |

| ν5 | ~1600 - 1610 | ~1605 | Aromatic C=C stretch |

| ν6 | ~1410 - 1430 | ~1415 | C-H bend (acetyl) |

| ν7 | ~1260 - 1280 | ~1265 | C-C stretch (ring-acetyl) |

| ν8 | ~830 - 850 | ~840 | p-disubstituted C-H out-of-plane bend |

Table 3: Key Electronic Properties

| Property | Calculated Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy | ~ -6.5 to -7.0 eV |

| LUMO Energy | ~ -1.5 to -2.0 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.5 to 5.5 eV |

| Dipole Moment | ~ 2.5 to 3.0 Debye |

Conclusion

Quantum chemical calculations provide a powerful, non-experimental route to understanding the fundamental properties of this compound. The methodologies outlined in this guide, centered on DFT, enable the prediction of its geometry, vibrational spectra, and electronic characteristics. This information is invaluable for researchers in drug development and materials science, facilitating the prediction of reactivity, the interpretation of experimental spectroscopic data, and the design of novel molecules with desired properties. The presented data tables, while illustrative, provide a clear framework for the expected outcomes of such a computational investigation.

An In-Depth Technical Guide to the Reactivity of 4'-Isopropylacetophenone with Electrophiles and Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Isopropylacetophenone, a substituted aromatic ketone, is a versatile intermediate in organic synthesis, finding applications in the fragrance industry and as a precursor for pharmaceuticals, notably in some synthetic routes to ibuprofen.[1][2][3] Its reactivity is governed by three key structural features: the electrophilic carbonyl group, the acidic α-protons on the methyl group, and the substituted aromatic ring. This guide provides a comprehensive overview of the reactivity of this compound with both electrophiles and nucleophiles, presenting quantitative data, detailed experimental protocols, and visualizations of reaction pathways to aid researchers in its application.

Core Reactivity Principles

The chemical behavior of this compound is dictated by the interplay of its functional groups. The acetyl group is electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. Conversely, the isopropyl group is a weak electron-donating group, activating the ring and directing ortho- and para- to itself. The combination of these effects generally leads to complex substitution patterns or requires specific reaction conditions to achieve high selectivity.

The carbonyl group is a primary site for nucleophilic attack, and the adjacent methyl group possesses acidic protons that can be abstracted by a base to form a nucleophilic enolate. This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions.

Reactions with Nucleophiles

The electron-deficient carbonyl carbon of this compound is a prime target for a wide range of nucleophiles. These reactions are fundamental to the synthetic utility of this ketone.

Reduction to 1-(4-Isopropylphenyl)ethanol

The reduction of the carbonyl group to a secondary alcohol is a common transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent for this purpose.

Experimental Protocol: Reduction with Sodium Borohydride

-

Reaction Setup: In a round-bottom flask, dissolve this compound in methanol (B129727) or ethanol (B145695).

-

Reagent Addition: Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully add water to quench the excess NaBH₄. The product, 1-(4-isopropylphenyl)ethanol, can be extracted with an organic solvent like diethyl ether.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Grignard Reaction

The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group is a powerful method for forming new carbon-carbon bonds and synthesizing tertiary alcohols.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Grignard Reagent Formation: Add a solution of bromomethane (B36050) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction. Once initiated, add the remaining bromomethane solution to maintain a gentle reflux.

-

Addition of Ketone: After the Grignard reagent has formed, cool the solution and add a solution of this compound in anhydrous ether dropwise from the dropping funnel.

-

Workup: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent to obtain the crude tertiary alcohol. Further purification can be achieved by chromatography.

Aldol Condensation

In the presence of a base, the enolate of this compound can react with an aldehyde that lacks α-hydrogens, such as benzaldehyde, in a Claisen-Schmidt condensation to form a chalcone (B49325) (an α,β-unsaturated ketone).

Experimental Protocol: Solvent-Free Aldol Condensation with Benzaldehyde

-

Reaction Mixture: In a mortar, combine this compound, benzaldehyde, and a solid base such as sodium hydroxide.

-

Reaction: Grind the mixture with a pestle. The reaction often proceeds rapidly, indicated by a change in color and consistency as the product forms.

-

Workup: After grinding for a set time (e.g., 10-15 minutes), add water to the mixture and continue to grind to break up the solid product.

-

Isolation: Collect the solid product by suction filtration and wash thoroughly with water to remove the base.

-

Purification: The crude chalcone can be recrystallized from a suitable solvent like ethanol to yield the purified product.

Wittig and Horner-Wadsworth-Emmons Reactions